molecular formula C9H19NO2 B8413425 4-(3-Hydroxypropyl)-2,6-dimethylmorpholine

4-(3-Hydroxypropyl)-2,6-dimethylmorpholine

Cat. No. B8413425
M. Wt: 173.25 g/mol
InChI Key: QPWCCVFFSASLDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05240925

Procedure details

This intermediate (2.3 g.) was prepared using the procedure described in Example 4c except using 5.0 g. (28 mmoles) of 4-(3-hydroxypropyl)-2,6-dimethylmorpholine and 9.5 g. (30 mmoles) of triphenylphosphine in 50 ml. of carbon tetrachloride and was isolated as a colorless liquid.
Quantity
28 mmol
Type
reactant
Reaction Step One
Quantity
30 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O[CH2:2][CH2:3][CH2:4][N:5]1[CH2:10][CH:9]([CH3:11])[O:8][CH:7]([CH3:12])[CH2:6]1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C(Cl)(Cl)(Cl)[Cl:33]>>[Cl:33][CH2:2][CH2:3][CH2:4][N:5]1[CH2:10][CH:9]([CH3:11])[O:8][CH:7]([CH3:12])[CH2:6]1

Inputs

Step One
Name
Quantity
28 mmol
Type
reactant
Smiles
OCCCN1CC(OC(C1)C)C
Step Two
Name
Quantity
30 mmol
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This intermediate (2.3 g.) was prepared

Outcomes

Product
Name
Type
Smiles
ClCCCN1CC(OC(C1)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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